molecular formula C27H20N2O2 B14403403 3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one CAS No. 88538-81-2

3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one

Cat. No.: B14403403
CAS No.: 88538-81-2
M. Wt: 404.5 g/mol
InChI Key: JCDALIFPFDBZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions: Introduction of the phenyl and o-tolyloxy groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyloxy groups.

    Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted quinazolinones and modified aromatic compounds.

Scientific Research Applications

2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinazolinones can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the o-tolyloxy group.

    3-(4-Methoxyphenyl)quinazolin-4(3H)-one: Has a methoxy group instead of the o-tolyloxy group.

Uniqueness

2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one is unique due to the specific substitution pattern on the quinazolinone core, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

88538-81-2

Molecular Formula

C27H20N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C27H20N2O2/c1-19-9-5-8-14-25(19)31-22-17-15-21(16-18-22)29-26(20-10-3-2-4-11-20)28-24-13-7-6-12-23(24)27(29)30/h2-18H,1H3

InChI Key

JCDALIFPFDBZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.